N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide is a complex organic compound that incorporates a thiazole ring, a thiophene moiety, and a cinnamamide group
Mechanism of Action
Mode of Action
It is known that the compound contains a thiophene moiety . Thiophene derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Given the known biological activities of thiophene derivatives, it is likely that the compound may affect pathways related to inflammation, microbial infection, hypertension, and atherosclerosis . The downstream effects of these pathway alterations would depend on the specific targets of the compound and the context in which it is used.
Pharmacokinetics
It is known that thiophene derivatives are generally soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of the compound would depend on its specific chemical structure and the body’s enzymatic machinery.
Result of Action
Given the known biological activities of thiophene derivatives, it is likely that the compound could have anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects could result in changes in cellular processes and overall health outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction.
Coupling with Cinnamamide: The final step involves coupling the thiazole-thiophene intermediate with cinnamamide using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase II.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 4-bromophenylimidazo[2,1-b]thiazol-3-yl acetic acid arylidenehydrazides.
Thiophene Derivatives: Compounds like 3-hydroxy-2-thiophene carboxylic derivatives.
Uniqueness
N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide is unique due to its combination of a thiazole ring, a thiophene moiety, and a cinnamamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c24-18(9-8-15-5-2-1-3-6-15)23-20-22-16(14-27-20)13-19(25)21-11-10-17-7-4-12-26-17/h1-9,12,14H,10-11,13H2,(H,21,25)(H,22,23,24)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOOEPSEIIMZLP-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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